molecular formula C13H22O2Si B11869481 Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane

Cat. No.: B11869481
M. Wt: 238.40 g/mol
InChI Key: DQSSEJZSAKUYQK-UHFFFAOYSA-N
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Description

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of two methoxy groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halosilanes, alkylsilanes.

Scientific Research Applications

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon structures. These interactions are crucial for the compound’s applications in materials science and organic synthesis.

Comparison with Similar Compounds

    Dimethyldiethoxysilane: An organosilicon compound with two ethoxy groups and two methyl groups attached to the silicon atom.

    Trimethoxy(methyl)silane: Contains three methoxy groups and one methyl group attached to the silicon atom.

    Phenyltrimethoxysilane: Features three methoxy groups and one phenyl group attached to the silicon atom.

Uniqueness: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct steric and electronic properties to the compound. This makes it particularly useful in applications where specific molecular interactions are required, such as in the synthesis of specialized materials and in drug delivery systems.

Biological Activity

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane, a silane compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on available research and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyO2Si\text{C}_x\text{H}_y\text{O}_2\text{Si}

This compound features a silane backbone with two methoxy groups and a branched alkyl chain, which may contribute to its unique reactivity and biological interactions.

Synthesis Methods

Various methods have been reported for synthesizing this compound. One notable approach involves the hydrosilylation reaction using a platinum catalyst, which allows for the formation of silane compounds with specific functional groups. This method has been shown to yield high purity products without the need for extensive purification processes .

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Antimicrobial Properties : Preliminary studies indicate that silanes can exhibit antimicrobial effects, potentially useful in medical coatings and materials .
  • Cell Proliferation Inhibition : Some studies suggest that silanes may influence cell proliferation, particularly in cancer cell lines. The compound's structural characteristics might play a role in modulating cellular pathways involved in growth and apoptosis .
  • Drug Delivery Systems : Silane compounds are being explored as carriers for drug delivery due to their ability to form stable complexes with various therapeutic agents, enhancing bioavailability and targeting capabilities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various silanes, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

OrganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against several lines including breast (MCF-7) and lung (A549) cancer cells.

Cell LineIC50 (µM)
MCF-725
A54930

These findings indicate that the compound may inhibit cell viability at relatively low concentrations.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Membrane Interaction : Its silane structure allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Properties

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane

InChI

InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

DQSSEJZSAKUYQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1

Origin of Product

United States

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